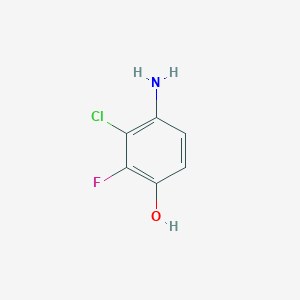

4-Amino-3-chloro-2-fluorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-chloro-2-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSXHCJONSYHGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 4 Amino 3 Chloro 2 Fluorophenol

Reactivity of Aromatic Amino and Hydroxyl Functional Groups

The chemical behavior of 4-Amino-3-chloro-2-fluorophenol is dominated by the interplay of its electron-donating amino and hydroxyl groups and the electron-withdrawing, yet ortho-, para-directing, halogen substituents. These groups collectively influence the molecule's participation in a range of substitution and derivatization reactions.

Nucleophilic Substitution Reactions on the Aromatic Ring

While direct nucleophilic substitution on the electron-rich phenol (B47542) ring is generally unfavorable, the hydroxyl group of this compound can be readily converted into a potent nucleophile. Deprotonation with a suitable base, such as sodium tert-butoxide, generates a phenoxide ion. This phenoxide is a key intermediate in the synthesis of complex molecules, particularly kinase inhibitors used in pharmaceutical research.

In these syntheses, the phenoxide of this compound participates in nucleophilic aromatic substitution (SNAr) reactions, displacing a leaving group (commonly a halogen) on an electrophilic aromatic or heteroaromatic ring. This reaction forms a stable ether linkage and is a critical step in building larger molecular scaffolds. For instance, it is used to synthesize quinoline (B57606) derivatives by reacting with compounds like 4-Chloro-7-methoxyquinoline-6-carboxamide.

| Reactant | Base | Solvent | Temperature | Reaction Time | Product Type |

|---|---|---|---|---|---|

| 4-Chloro-7-methoxyquinoline-6-carboxamide | Sodium tert-butoxide | DMSO | 96-100 °C | ~2-6.5 hours | 4-(4-Amino-3-chloro-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide |

This reactivity highlights the utility of the hydroxyl group in forming new carbon-heteroatom bonds through a nucleophilic pathway.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined directing effects of the four existing substituents. The hydroxyl (-OH) and amino (-NH2) groups are powerful activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. fiveable.melibretexts.org Conversely, the chloro (-Cl) and fluoro (-F) substituents are deactivating groups, meaning they slow down the reaction rate compared to benzene (B151609), but they also direct incoming groups to the ortho and para positions. libretexts.org

The positions on the ring are:

Position 1: -OH

Position 2: -F

Position 3: -Cl

Position 4: -NH2

Position 5: Vacant

Position 6: Vacant

The only available positions for substitution are C5 and C6.

Position 5 is ortho to the -NH2 group and meta to the -OH group.

Position 6 is ortho to the -OH group and meta to the -NH2 group.

The -OH and -NH2 groups are the strongest activators and their directing influence will dominate. fiveable.me The -OH group strongly directs ortho, to position 6. The -NH2 group strongly directs ortho, to position 5. Between the two, the -OH group is generally a stronger activator than the -NH2 group in acidic conditions often used for EAS, where the amine can be protonated to the deactivating -NH3+ form. However, under neutral or basic conditions, the -NH2 group's activating effect is potent. researchgate.net Therefore, electrophilic substitution would likely yield a mixture of products at positions 5 and 6, with the precise ratio depending heavily on the specific reaction conditions and the nature of the electrophile.

Acylation and Alkylation Reactions of Amino and Hydroxyl Moieties

The amino and hydroxyl groups of this compound are both nucleophilic and can readily undergo acylation and alkylation reactions.

Acylation: This involves the reaction with acylating agents like acid chlorides or anhydrides. In substrates containing both amino and hydroxyl groups, such as 4-aminophenol (B1666318), the amino group is generally more nucleophilic than the hydroxyl group under neutral or basic conditions and will be acylated preferentially. quora.comquora.com For example, reaction with acetic anhydride (B1165640) would selectively form the N-acylated product. This selectivity is crucial in multi-step syntheses. The amino group can also react with isothiocyanates to form thiourea (B124793) derivatives.

Alkylation: Alkylation can occur at either the oxygen or the nitrogen atom. Selective alkylation can be achieved by carefully choosing the reaction conditions. researchgate.net

O-alkylation (Ether formation): To achieve selective alkylation on the hydroxyl group, the more nucleophilic amino group can be temporarily protected (e.g., by conversion to an imine), followed by reaction with an alkyl halide in the presence of a base (like K2CO3), and subsequent deprotection. umich.edu

N-alkylation: Selective alkylation of the amino group can be accomplished via reductive amination, where the aminophenol is first condensed with an aldehyde or ketone to form an imine (or iminium ion), which is then reduced in situ with a reducing agent like sodium borohydride. umich.edu

| Transformation | Functional Group | Reagent Class | Example Reagent |

|---|---|---|---|

| Acylation | Amino (-NH₂) | Acid Anhydride | Acetic Anhydride |

| Acylation | Amino (-NH₂) | Acid Chloride | Ethanoyl Chloride |

| Acylation | Amino (-NH₂) | Isothiocyanate | Cyclopropyl Isothiocyanate |

| Alkylation | Hydroxyl (-OH) | Alkyl Halide | Benzyl Bromide |

| Alkylation | Amino (-NH₂) | Aldehyde/Ketone + Reducing Agent | Benzaldehyde + NaBH₄ |

Diazotization and Subsequent Synthetic Transformations

The primary aromatic amino group is a synthetic handle that allows for a wide array of transformations through the formation of a diazonium salt. This pathway is one of the most versatile methods in aromatic chemistry.

Formation of Aromatic Diazonium Salts

The primary amino group of this compound can be converted to an arenediazonium salt through a process called diazotization. libretexts.org This reaction is typically carried out by treating the amine with a source of nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4). numberanalytics.com The reaction must be performed at low temperatures, usually between 0–5 °C, because arenediazonium salts are generally unstable and can decompose at higher temperatures. chemguide.co.uk The resulting diazonium salt, 3-chloro-2-fluoro-4-hydroxybenzenediazonium chloride, is a highly valuable synthetic intermediate.

Applications in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The diazonium group (-N2+) is an excellent leaving group (as N2 gas), which allows it to be replaced by a wide variety of nucleophiles in substitution reactions. libretexts.org

Carbon-Heteroatom Bond Formation:

Sandmeyer Reaction: This classic reaction uses copper(I) salts (CuX) to replace the diazonium group with a halide (Cl, Br) or a cyano group (CN). nih.govwikipedia.org This provides a route to introduce additional substituents onto the aromatic ring that may be difficult to install otherwise. libretexts.org

Schiemann Reaction: To introduce a fluorine atom, the diazonium salt is typically prepared as its tetrafluoroborate (B81430) (BF4-) or hexafluorophosphate (B91526) (PF6-) salt, which upon heating, decomposes to yield the corresponding aryl fluoride (B91410). taylorfrancis.comwikipedia.org

Hydroxylation: Gently warming the aqueous solution of the diazonium salt causes it to react with water, replacing the diazonium group with a hydroxyl group and evolving nitrogen gas. chemguide.co.uk

Carbon-Carbon and Carbon-Nitrogen Bond Formation:

Azo Coupling: Diazonium salts are electrophiles that can attack activated aromatic rings, such as other phenols or anilines, in an electrophilic aromatic substitution reaction known as azo coupling. wikipedia.orgorganic-chemistry.org The reaction with a phenol is typically carried out in mildly alkaline conditions, while the reaction with an aniline (B41778) is done in mildly acidic conditions. chemguide.co.uklibretexts.org This reaction forms an azo compound (Ar-N=N-Ar'), which contains a nitrogen-nitrogen double bond bridging two aromatic rings. These compounds are often brightly colored and are used as dyes. wikipedia.org

This suite of reactions allows the amino group of this compound to serve as a gateway for introducing a diverse array of functional groups, significantly expanding its synthetic utility.

Synthesis of Advanced Organic Intermediates for Specialized Applications

This compound is a versatile chemical intermediate used in the synthesis of a variety of complex organic molecules. Its trifunctional nature, featuring amino, chloro, and fluoro groups on a phenol backbone, allows for a range of chemical transformations, making it a valuable building block in several industrial applications.

A significant application of this compound is in the pharmaceutical industry, particularly as a key intermediate in the synthesis of Regorafenib (B1684635). tdcommons.org Regorafenib is a multi-kinase inhibitor used in the treatment of various cancers. tdcommons.orgresearchgate.net The synthesis of a crucial Regorafenib intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, is achieved through the reaction of 4-amino-3-fluorophenol (B140874) with 4-chloro-N-methylpicolinamide. thieme-connect.com

Several synthetic routes have been developed to optimize the production of this intermediate. One patented process involves reacting 4-amino-3-fluorophenol and 4-chloro-N-methyl-2-pyridinecarboxamide in an amide solvent like N,N-dimethylacetamide at elevated temperatures. google.comgoogle.com The use of a strong base, such as potassium tert-butoxide, facilitates the nucleophilic aromatic substitution reaction. google.comgoogle.com The reaction conditions are carefully controlled to ensure high yield and purity of the final product. google.com

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Product |

| 4-Amino-3-fluorophenol | 4-Chloro-N-methyl-2-pyridinecarboxamide | N,N-dimethylacetamide | Potassium tert-butoxide | 110-115°C | 4-(4-amino-3-fluorophenoxy) pyridine-2-carboxylic acid methyl amide |

| 4-Amino-3-fluorophenol | 4-Chloro-N-methylpicolinamide | DMF | KOtBu | 120°C | 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide |

Table 1: Synthesis of Regorafenib Intermediate. thieme-connect.comgoogle.comgoogle.com

The unique substitution pattern of this compound also makes it a valuable precursor in the development of new agrochemicals. google.com The presence of halogen atoms can enhance the biological activity and metabolic stability of the final products. For instance, this compound can be used to synthesize fluorinated insecticides and herbicides. google.com The fluoro substituent, in particular, is known to increase the lipophilicity of molecules, which can improve their ability to penetrate biological membranes. google.com

While specific examples of dyes synthesized directly from this compound are not extensively documented, its structural analogues, such as 4-aminophenol and its derivatives, are well-known precursors for various classes of dyes. The amino group can be diazotized and coupled with other aromatic compounds to form azo dyes. The phenolic hydroxyl group can also participate in forming other types of chromophoric systems. Given its reactive functional groups, it is plausible that this compound could be utilized in the synthesis of specialized dyes where the halogen substituents might impart unique properties such as altered color, lightfastness, or binding affinity to fabrics.

The amino group of this compound can readily react with aldehydes and ketones to form Schiff bases or imines. nih.gov These reactions are fundamental in organic synthesis and provide a pathway to a wide array of derivatives with potential applications in medicinal chemistry and materials science. nih.govresearchgate.netnih.gov Schiff bases derived from substituted aminophenols are known to exhibit a range of biological activities, including antimicrobial and anticancer properties. researchgate.netscispace.com The formation of an imine involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. nih.gov The resulting C=N double bond is a key functional group that can be further modified.

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Aromatic Aldehyde | Schiff Base |

| This compound | Ketone | Imine |

Table 2: Formation of Schiff Bases and Imines.

Influence of Halogen Substituents on Molecular Reactivity

The presence and position of halogen atoms on the aromatic ring of this compound significantly influence its chemical reactivity and the properties of its derivatives.

The fluorine atom at the 2-position exerts strong electronic effects that modulate the reactivity of the entire molecule. Fluorine is the most electronegative element, and its presence on the aromatic ring has a profound impact on the electron distribution. This high electronegativity leads to a strong electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring towards electrophilic substitution.

Steric and Inductive Effects of Chlorine

The chlorine atom at the C-3 position of this compound significantly influences the molecule's chemical reactivity and the pathways it can undergo for derivatization. This influence is a combination of its steric bulk and its electronic (inductive and resonance) effects. These factors modulate the reactivity of the aromatic ring, as well as the amino (-NH₂) and hydroxyl (-OH) functional groups.

The chlorine atom is a moderately sized halogen. Its presence adjacent to both the amino group and the fluorine atom introduces steric hindrance. This spatial bulk can impede the approach of reagents, particularly large ones, to the neighboring functional groups and the C-2 and C-4 positions on the aromatic ring. For instance, reactions involving the ortho positions to the chlorine (C-2 and C-4) may be sterically hindered.

In the specific case of this compound, the chlorine atom's inductive effect works in concert with the strong inductive effect of the fluorine atom at the C-2 position. This combined electron withdrawal significantly reduces the nucleophilicity of the aromatic ring. However, the amino and hydroxyl groups are strong activating groups and ortho-, para- directors. The interplay of these activating and deactivating groups, along with the steric hindrance from the chlorine atom, dictates the regioselectivity of derivatization reactions.

The following table summarizes the expected influence of the chlorine substituent on the reactivity of this compound:

| Effect of Chlorine | Impact on Reactivity | Affected Sites |

| Inductive Effect (-I) | Deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density. | Entire aromatic ring |

| Resonance Effect (+R) | Weakly donates electron density to the aromatic ring, directing electrophiles to ortho and para positions. | C-2, C-4, C-6 |

| Steric Hindrance | Hinders the approach of reagents to adjacent positions. | C-2, C-4, Amino group |

Spectroscopic Characterization and Structural Elucidation of 4 Amino 3 Chloro 2 Fluorophenol and Its Derivatives

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a fundamental tool for identifying functional groups and understanding the vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Modes

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. For aromatic compounds like 4-Amino-3-chloro-2-fluorophenol, the FT-IR spectrum displays a series of bands corresponding to the vibrations of its constituent bonds.

Key vibrational modes for related chloro- and fluoro-substituted phenols and anilines include:

O-H Stretching: The hydroxyl group (-OH) typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹.

N-H Stretching: The amino group (-NH₂) shows characteristic symmetric and asymmetric stretching vibrations, usually appearing between 3300 and 3500 cm⁻¹. For instance, in 4-chloro-2-methylaniline, these bands are observed, and their positions can be influenced by intermolecular interactions like hydrogen bonding. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are generally found in the 3000-3100 cm⁻¹ range.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring typically occur in the 1400-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the amino group is usually observed in the 1250-1350 cm⁻¹ range.

C-O Stretching: The C-O stretching of the phenolic group appears in the 1200-1260 cm⁻¹ region.

C-F Stretching: The C-F stretching vibration is expected in the 1000-1400 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration is typically found in the lower frequency region, generally between 550 and 850 cm⁻¹. researchgate.net

The precise wavenumbers for these vibrations in this compound would be influenced by the electronic effects and intramolecular interactions of the amino, chloro, fluoro, and hydroxyl substituents on the benzene ring.

Interactive Data Table: Characteristic FT-IR Absorption Ranges for Functional Groups in Aromatic Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 |

| Amino (-NH₂) | N-H Asymmetric Stretch | ~3400-3500 |

| Amino (-NH₂) | N-H Symmetric Stretch | ~3300-3400 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

| Amino (-NH₂) | C-N Stretch | 1250-1350 |

| Phenol (B47542) | C-O Stretch | 1200-1260 |

| Fluoro (-F) | C-F Stretch | 1000-1400 |

| Chloro (-Cl) | C-Cl Stretch | 550-850 |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of light, Raman spectroscopy is a light scattering technique. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

For a molecule like this compound, Raman spectroscopy would be effective in analyzing:

The symmetric vibrations of the benzene ring.

The C-Cl and C-F stretching modes.

In studies of similar molecules like 4-chloro-2-methylaniline, FT-Raman spectra have been recorded to provide a complete vibrational assignment. researchgate.net The combination of both FT-IR and Raman data allows for a more comprehensive understanding of the molecule's vibrational behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectral Interpretation and Chemical Shift Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound, the aromatic protons would appear as distinct signals in the downfield region of the spectrum, typically between 6.0 and 8.0 ppm. The exact chemical shifts are influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effects of the chloro and fluoro substituents.

The protons of the amino (-NH₂) and hydroxyl (-OH) groups would appear as broader signals, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Interactive Data Table: Predicted ¹H NMR Chemical Shift Ranges

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.0 - 8.0 | Doublet, Doublet of Doublets |

| Amino (NH₂) | Variable | Broad Singlet |

| Hydroxyl (OH) | Variable | Broad Singlet |

¹³C NMR Spectral Interpretation and Chemical Shift Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the benzene ring of this compound would be influenced by the attached substituents.

The carbon atom attached to the hydroxyl group (C-OH) would be significantly deshielded, appearing at a higher chemical shift.

The carbon attached to the amino group (C-NH₂) would also be deshielded.

The carbons bonded to the electronegative fluorine and chlorine atoms (C-F and C-Cl) would also experience downfield shifts.

The specific chemical shifts can be predicted based on empirical data from similar substituted benzenes. For instance, in related compounds, the carbon atoms directly bonded to halogens show characteristic shifts. rsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C-H | 110 - 130 |

| Aromatic C-Cl | 120 - 140 |

| Aromatic C-F | 150 - 170 (with C-F coupling) |

| Aromatic C-NH₂ | 135 - 150 |

| Aromatic C-OH | 145 - 160 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would help to identify which aromatic protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This technique would definitively link each aromatic proton signal to its corresponding carbon signal in the benzene ring. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying the connectivity around quaternary (non-protonated) carbon atoms, such as those bonded to the substituents. rsc.org For example, HMBC would show correlations from the aromatic protons to the carbons bearing the chloro, fluoro, amino, and hydroxyl groups, thus confirming their relative positions on the ring. rsc.org

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Computational Prediction of NMR Parameters

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Computational chemistry offers powerful tools to predict NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), providing a valuable complement to experimental data. These predictions are typically achieved using quantum mechanical methods like Density Functional Theory (DFT). rsc.org The ability to accurately compute these parameters is crucial for confirming molecular structures and understanding the electronic environment of the nuclei. rsc.org

For this compound, computational models would calculate the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F, ¹⁵N). These values are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The calculations must take into account the complex interplay of electronic effects from the substituents on the aromatic ring: the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing and inductively acting chloro (-Cl) and fluoro (-F) groups.

While specific computational studies for this compound are not widely published in available literature, predictions would be based on its known structure. nih.gov The predicted ¹H NMR spectrum would show distinct signals for the two aromatic protons and the protons of the amino and hydroxyl groups. The ¹³C NMR spectrum would display six signals for the aromatic carbons. The presence of fluorine would introduce characteristic C-F coupling constants.

Table 1: Predicted NMR Spectral Features for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity & Coupling |

| ¹H NMR | ||

| Aromatic CH | 6.5 - 7.5 | Doublets (d) due to H-H coupling |

| -OH | 4.0 - 7.0 (variable) | Broad singlet (bs) |

| -NH₂ | 3.5 - 5.5 (variable) | Broad singlet (bs) |

| ¹³C NMR | ||

| C-OH | 145 - 160 | Doublet due to C-F coupling |

| C-NH₂ | 135 - 150 | Doublet due to C-F coupling |

| C-Cl | 115 - 130 | Doublet due to C-F coupling |

| C-F | 150 - 165 | Singlet (or doublet from C-C-F coupling) |

| C-H | 110 - 125 | Doublets due to C-F coupling |

Note: The predicted ranges are estimates based on general principles and data for similar substituted phenols. Actual values would require specific DFT calculations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org For aromatic compounds like this compound, the absorption is primarily due to π→π* and n→π* transitions associated with the benzene ring and the substituents containing lone pairs of electrons (-OH, -NH₂, -Cl). libretexts.orglibretexts.org

The electronic spectrum of this compound is dominated by the chromophore of the substituted benzene ring. The hydroxyl, amino, chloro, and fluoro groups act as auxochromes, modifying the absorption maxima (λ_max) and intensity.

π→π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. libretexts.org They typically result in strong absorption bands. For substituted benzenes, these bands are often observed in the 200-280 nm range.

n→π Transitions:* These transitions involve exciting a non-bonding electron (from the lone pairs on the oxygen, nitrogen, or halogen atoms) to a π* antibonding orbital. libretexts.org These transitions are lower in energy, appearing at longer wavelengths, and are generally weaker in intensity than π→π* transitions. libretexts.org

Table 2: Expected Electronic Transitions and Absorption Maxima for this compound

| Transition Type | Involved Orbitals | Expected λ_max Region (nm) | Characteristics |

| π→π | π (aromatic ring) → π (aromatic ring) | 230 - 290 | Strong intensity, influenced by all substituents. |

| n→π | n (O, N, Cl) → π (aromatic ring) | > 290 | Weak intensity, appears as a shoulder on the main absorption band. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns.

For this compound (C₆H₅ClFNO), the exact molecular weight is 161.0098 Da. nih.gov In a typical mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 161. A key feature would be the isotopic pattern of the molecular ion, showing a smaller peak at M+2 (m/z 163) with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl/³⁷Cl).

The fragmentation of the molecular ion would proceed through characteristic pathways for substituted phenols and anilines. miamioh.edu Common fragmentation would involve the loss of small, stable molecules or radicals.

Loss of CO: Phenolic compounds often undergo fragmentation by losing a molecule of carbon monoxide (CO, 28 Da).

Loss of Cl: Cleavage of the carbon-chlorine bond would result in the loss of a chlorine radical (Cl•, 35 or 37 Da).

Loss of HCN: Aromatic amines can fragment via the loss of hydrogen cyanide (HCN, 27 Da).

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Description |

| 161/163 | [C₆H₅ClFNO]⁺ | Molecular Ion (M⁺) |

| 133/135 | [M - CO]⁺ | Loss of carbon monoxide from the molecular ion |

| 126 | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion |

| 99 | [M - Cl - HCN]⁺ | Subsequent loss of HCN after loss of chlorine |

Advanced Structural Characterization

While a crystal structure for this compound itself is not available in the public domain, insights can be drawn from structurally similar compounds, such as 4-amino-2,6-dichlorophenol. slideshare.net For this compound, the following features would be expected:

Molecular Geometry: The benzene ring would be largely planar. The substituents (-OH, -NH₂, -Cl, -F) would lie in or very close to the plane of the ring.

Crystal Packing: The crystal structure would be dominated by intermolecular hydrogen bonds. The hydroxyl group (-OH) is an excellent hydrogen bond donor, and the amino group (-NH₂) can act as both a donor and an acceptor. The oxygen and nitrogen atoms are effective hydrogen bond acceptors. It is highly probable that strong O-H···N or N-H···O hydrogen bonds would form, linking the molecules into extended networks, such as one-dimensional chains or two-dimensional sheets. slideshare.net These interactions are crucial in dictating the stability and physical properties of the solid state.

Table 4: Expected Crystallographic Parameters and Features for this compound

| Parameter | Expected Feature/Value | Significance |

| Molecular Conformation | Near-planar | Typical for substituted benzene rings. |

| Primary Intermolecular Interaction | Hydrogen Bonding (O-H···N, N-H···O) | Governs the crystal packing and stabilizes the lattice. slideshare.net |

| Supramolecular Motif | Chains or Sheets | The extended network formed by hydrogen bonds. slideshare.net |

| C-F Bond Length | ~1.35 Å | Standard value for aryl fluorides. |

| C-Cl Bond Length | ~1.74 Å | Standard value for aryl chlorides. |

Computational Chemistry and Quantum Chemical Studies on 4 Amino 3 Chloro 2 Fluorophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to predict molecular geometries, vibrational frequencies, and NMR chemical shifts. For 4-Amino-3-chloro-2-fluorophenol, such calculations would provide significant insight into its chemical behavior, but specific research applying these methods to this compound is not readily found.

Geometry Optimization and Conformational Analysis

A geometry optimization for this compound would involve theoretical calculations to find the lowest energy arrangement of its atoms, defining its most stable three-dimensional shape. This would determine key structural parameters like bond lengths, bond angles, and dihedral angles. Furthermore, a conformational analysis would explore different spatial orientations of the amine (-NH2) and hydroxyl (-OH) groups to identify the most stable conformer, which is crucial for understanding the molecule's reactivity.

Prediction of Vibrational Frequencies and Spectroscopic Correlations

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman bands observed experimentally. A theoretical vibrational analysis for this compound would help in assigning the specific atomic motions—such as stretching, bending, and twisting—to its unique spectral fingerprint. This correlation between theoretical and experimental spectra is vital for confirming the molecular structure.

Calculation of NMR Chemical Shifts and Comparison with Experimental Data

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in this compound would predict the positions of signals in its NMR spectra. Comparing these calculated shifts with experimentally obtained data is a standard method for validating the computed structure and understanding the electronic environment of the different atoms within the molecule.

Molecular Orbital Analysis

Molecular orbital analysis provides insights into the electronic properties and reactivity of a molecule. Key aspects of this analysis include examining the frontier molecular orbitals and the distribution of charge across the molecule.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Electronic Properties

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. A small gap typically suggests high reactivity. For this compound, an FMO analysis would reveal the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), providing a basis for predicting its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. An MEP map for this compound would visually identify the sites most susceptible to electrophilic and nucleophilic attack, offering a clear picture of its reactive centers.

While the theoretical framework for these computational studies is robust, the specific application and resulting data for this compound are not currently available in published research.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. It provides a localized, "chemist's" view of bonding within a molecule, including lone pairs and delocalization effects. For a molecule like this compound, NBO analysis would be instrumental in understanding the interplay of its various functional groups.

The analysis involves the study of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This energy reflects the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. In this compound, key interactions would include:

Intramolecular Hydrogen Bonding: A significant interaction is expected between the lone pair of the amino group (-NH2) and the antibonding orbital of the hydroxyl group's O-H bond (LP(N) → σ(O-H)), and vice versa. Similarly, interactions involving the phenolic oxygen and the amino hydrogens (LP(O) → σ(N-H)) would be analyzed.

Resonance and Hyperconjugation: The delocalization of lone pairs from the oxygen, nitrogen, fluorine, and chlorine atoms into the π-system of the benzene (B151609) ring is a crucial factor for the molecule's stability and reactivity. NBO analysis quantifies these π-delocalization effects. For instance, the interaction between the lone pair of the amino group and the antibonding π* orbitals of the C=C bonds in the ring (LP(N) → π*(C=C)) would indicate the extent of the amino group's electron-donating nature.

Inductive Effects: The electronegative fluorine, chlorine, and oxygen atoms influence the electron density distribution through the sigma framework. NBO analysis can reveal the nature and magnitude of these inductive effects.

A hypothetical NBO analysis for a substituted phenol (B47542) is presented in the table below to illustrate the type of data generated.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O1) | π* (C2-C3) | 15.8 | π-conjugation |

| LP (N1) | π* (C4-C5) | 20.5 | π-conjugation |

| LP (Cl1) | σ* (C3-C4) | 2.1 | Hyperconjugation |

| LP (F1) | σ* (C1-C2) | 1.8 | Hyperconjugation |

Note: This table is illustrative and does not represent actual data for this compound.

Non-Linear Optical (NLO) Properties and Related Theoretical Investigations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry plays a vital role in the prediction of NLO properties of molecules. The key parameters determining a molecule's NLO response are the polarizability (α) and the first-order hyperpolarizability (β).

For this compound, the presence of electron-donating (-NH2, -OH) and electron-withdrawing (-Cl, -F) groups attached to a π-conjugated system suggests the potential for a significant NLO response. Theoretical investigations would involve:

Calculation of (Hyper)polarizability: The values of α and β can be calculated using quantum chemical methods. A large value of β is indicative of a strong NLO response.

HOMO-LUMO Analysis: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an important parameter. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability. The spatial distribution of these frontier orbitals can also provide insights into the charge transfer characteristics of the molecule, which are crucial for NBO properties.

Theoretical studies on other substituted phenols and anilines have demonstrated that the strategic placement of donor and acceptor groups can enhance NLO properties.

Below is an example of a data table for calculated NLO properties for a related organic molecule.

| Property | Value (a.u.) |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (<α>) | 120 x 10⁻²⁴ esu |

| First Hyperpolarizability (β_tot) | 250 x 10⁻³⁰ esu |

Note: This table is illustrative and does not represent actual data for this compound.

Computational Methodology and Basis Set Selection

The accuracy of computational predictions is highly dependent on the chosen methodology and basis set.

A basis set is a set of mathematical functions used to represent the electronic wave function in molecular orbital calculations. The choice of basis set affects the accuracy and computational cost.

Pople-style basis sets (e.g., 6-31G*, 6-311G**) : These are widely used for organic molecules.

6-31G* : This is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms. It offers a good balance between accuracy and computational cost for geometry optimizations and frequency calculations.

6-311G** : This is a triple-split valence basis set with polarization functions on both heavy atoms and hydrogen atoms. It provides a more accurate description of the electron distribution and is often used for more precise energy calculations.

LANL2DZ : This is an effective core potential (ECP) basis set. It is particularly useful for molecules containing heavier elements, though for this compound, which contains elements up to chlorine, Pople-style basis sets are generally sufficient and more common.

The selection of an appropriate basis set would typically involve performing calculations with a series of basis sets to check for convergence of the desired properties.

For calculations based on Density Functional Theory (DFT), the choice of the exchange-correlation functional is crucial.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a hybrid functional that combines the exact Hartree-Fock exchange with DFT exchange and correlation. B3LYP is one of the most popular and well-validated functionals for a wide range of chemical systems and properties, including molecular geometries, vibrational frequencies, and electronic properties.

The validation of the chosen functional for a specific application would ideally involve comparing the calculated results with experimental data, if available. For new molecules, comparison with results from higher-level, more computationally expensive methods can also serve as a benchmark.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Halogenated Phenols

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. For halogenated phenols, QSAR models are often developed to predict their toxicity or environmental fate. researchgate.net

A QSAR study involving this compound would entail the following steps:

Data Set: A series of halogenated phenols with known experimental activity (e.g., toxicity) would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound using computational methods. These can include:

Quantum Chemical Descriptors: HOMO and LUMO energies, dipole moment, atomic charges, etc., often calculated using DFT with a method like B3LYP/6-31G*. researchgate.net

Topological Descriptors: Indices that describe the molecular structure and branching.

Physicochemical Descriptors: LogP (octanol-water partition coefficient), molecular weight, etc.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms would be used to build a mathematical model that correlates the descriptors with the observed activity. researchgate.net

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques. researchgate.net

While no specific QSAR model for this compound was found, a study on the acute toxicity of 43 halogenated phenols employed the DFT-B3LYP method with the 6-31G(d,p) basis set to calculate quantum chemical descriptors. researchgate.net The resulting QSAR models showed good predictive power, indicating that parameters like the octanol-water partition coefficient, HOMO energy, dipole moment, and the sum of halogenated electric charges are important for predicting the toxicity of this class of compounds. researchgate.net

Environmental Fate and Bioremediation of Halogenated Aminophenols

Environmental Occurrence and Anthropogenic Release of Chlorophenols

Chlorophenols and their derivatives, a class of compounds that includes halogenated aminophenols, are primarily of anthropogenic origin. researchgate.netnih.gov Their introduction into the environment stems from various industrial and commercial activities. researchgate.netnih.gov They are utilized in the manufacturing of a wide range of products, including dyes, pesticides, pharmaceuticals, and as wood preservatives. researchgate.netnih.govcdc.gov Industrial wastewater discharges represent a significant point source of chlorophenol pollution. cdc.govnih.gov

The widespread use of pesticides and herbicides containing chlorophenols contributes to their nonpoint source release into the environment. nih.govcdc.gov Furthermore, the degradation of more complex chlorinated hydrocarbons can also lead to the formation of chlorophenols. researchgate.netnih.gov Another notable source is the chlorination of water for disinfection purposes, where phenols present in the water can react to form various chlorophenol derivatives. cdc.govunl.pt The incineration of municipal and industrial waste containing chlorinated compounds can also release chlorophenols into the atmosphere. cdc.govunl.pt

Once in the environment, the fate of chlorophenols is governed by their physicochemical properties. They can be found in various environmental compartments, including water, soil, and air. cdc.govcdc.gov Their persistence in the environment is a significant concern, with resistance to biodegradation increasing with the number of chlorine atoms on the aromatic ring. cdc.gov

Table 1: Major Anthropogenic Sources of Chlorophenol Release

| Source Category | Specific Examples |

| Industrial Manufacturing | Production of dyes, drugs, and pesticides. researchgate.netnih.gov |

| Wood Preservation | Use as fungicides and wood preservatives. researchgate.netcdc.gov |

| Wastewater | Industrial effluents and municipal wastewater treatment. cdc.govnih.gov |

| Agriculture | Application of pesticides and herbicides. nih.govcdc.gov |

| Water Treatment | Byproducts of water chlorination. cdc.govunl.pt |

| Waste Incineration | Combustion of chlorinated materials. cdc.govunl.pt |

Microbial Degradation Mechanisms of Chloroaminophenols

The bioremediation of environments contaminated with chloroaminophenols relies on the metabolic activities of various microorganisms. Bacteria, in particular, have demonstrated the ability to utilize these compounds as a source of carbon and energy, breaking them down into less toxic substances. researchgate.netnih.gov

Bacterial Degradation Pathways and Identified Intermediates

The bacterial degradation of chloroaminophenols typically initiates with the removal of the amino group, a step catalyzed by deaminases. For instance, the degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG begins with its conversion to chlorohydroquinone. nih.gov This intermediate is then dehalogenated to form hydroquinone (B1673460), which is subsequently cleaved. nih.gov

In the case of 4-chloro-2-aminophenol, a proposed bacterial degradation pathway also involves an initial deamination to form a chlorinated catechol, such as 4-chlorocatechol (B124253). researchgate.net This intermediate is a common feature in the degradation of various chlorophenols. researchgate.net From 4-chlorocatechol, the pathway can proceed via ortho- or meta-cleavage of the aromatic ring, leading to the formation of muconate derivatives. researchgate.net The specific pathway utilized can depend on the bacterial strain and the specific isomer of the chloroaminophenol.

Table 2: Key Intermediates in Chloroaminophenol Degradation

| Initial Compound | Key Intermediates |

| 2-chloro-4-aminophenol | Chlorohydroquinone, Hydroquinone, γ-hydroxymuconic semialdehyde. nih.gov |

| 4-chloro-2-aminophenol | 4-chlorocatechol, Muconate derivatives. researchgate.netresearchgate.net |

| 4-chlorophenol (B41353) | 4-chlorocatechol, Hydroquinone, Benzenetriol. researchgate.net |

Enzymatic Activities Involved in Biodegradation

A variety of enzymes are crucial for the breakdown of chloroaminophenols. The key enzymatic activities include:

Deaminases: These enzymes catalyze the initial step of removing the amino group from the aromatic ring, converting the chloroaminophenol into a chlorophenol or a chlorinated hydroquinone. nih.gov For example, a 2C4AP-deaminase is involved in the degradation of 2-chloro-4-aminophenol. nih.gov

Dioxygenases: These enzymes are responsible for the cleavage of the aromatic ring, a critical step in the degradation pathway. Catechol 1,2-dioxygenases and catechol 2,3-dioxygenases are common examples that act on catecholic intermediates. nih.gov Hydroxyquinol 1,2-dioxygenase has also been identified in the degradation of 4-chlorophenol. nih.gov

Dehalogenases: These enzymes catalyze the removal of chlorine atoms from the aromatic ring. This is a crucial detoxification step, as the toxicity of chlorophenols is often linked to the degree of chlorination. nih.govnih.gov Reductive dehalogenases are particularly important under anaerobic conditions. wikipedia.org

Genetic Basis of Degradation Pathways and Gene Expression

The genetic machinery encoding the enzymes for chloroaminophenol degradation is often located on mobile genetic elements such as plasmids, which facilitates their transfer between different bacterial populations. nih.gov Gene clusters responsible for the degradation of chlorophenols have been identified and characterized in several bacterial strains. nih.govnih.gov

For example, in Rhodococcus opacus 1CP, a gene cluster containing genes for 3-chlorocatechol-1,2-dioxygenase (clcA2), chloromuconate cycloisomerase (clcB2), and dienelactone hydrolase (clcD2) has been identified. nih.gov In Arthrobacter chlorophenolicus A6, a gene cluster (cph genes) is involved in the degradation of 4-chlorophenol via a novel hydroxyquinol pathway. nih.gov The expression of these degradation genes is often induced by the presence of the specific pollutant, allowing the bacteria to adapt to contaminated environments. nih.gov The study of these gene clusters provides valuable insights into the evolution of catabolic pathways for xenobiotic compounds. nih.gov

Bioremediation Strategies for Contaminated Environments

Bioremediation offers an environmentally friendly and cost-effective approach to cleaning up sites contaminated with chlorophenols. researchgate.netnih.gov Various strategies have been developed to enhance the microbial degradation of these pollutants in soil and water.

Microcosm Studies on Soil Degradation and Remediation Potential

Microcosm studies are essential for evaluating the potential of bioremediation under controlled laboratory conditions that simulate a natural environment. These studies have demonstrated the feasibility of using microorganisms to degrade chloroaminophenols in soil.

In a study investigating the degradation of 2-chloro-4-aminophenol (2C4AP), Arthrobacter sp. SPG was used to inoculate sterile and non-sterile soil microcosms. nih.gov The results showed that the strain was effective in degrading 2C4AP in both types of soil, with faster degradation observed in the sterile soil, suggesting that the indigenous microbial population in the non-sterile soil may have competed for resources or produced inhibitory substances. nih.gov This highlights the potential of bioaugmentation, the addition of specific microorganisms, for the remediation of contaminated soils. nih.gov

Another microcosm study focused on the degradation of the fungicide chlorothalonil (B1668833) in agricultural soil under anaerobic conditions. researchgate.net The results indicated that the indigenous microbial communities had a high potential for biodegrading the compound, and the efficiency was influenced by the initial carbon content and the concentration of the fungicide. researchgate.net Such studies are crucial for optimizing bioremediation strategies for specific contaminated sites.

Table 3: Summary of a Microcosm Study on 2-chloro-4-aminophenol (2C4AP) Degradation

| Parameter | Finding | Reference |

| Microorganism | Arthrobacter sp. SPG | nih.gov |

| Contaminant | 2-chloro-4-aminophenol (2C4AP) | nih.gov |

| Environment | Sterile and non-sterile soil microcosms | nih.gov |

| Key Result | Strain SPG effectively degraded 2C4AP in both soil types, with faster degradation in sterile soil. | nih.gov |

| Implication | Demonstrates the potential of bioaugmentation for remediating 2C4AP-contaminated sites. | nih.gov |

Isolation and Characterization of Degrading Bacterial Strains (e.g., Burkholderia sp., Arthrobacter sp.)

The bioremediation of halogenated aminophenols, a class of persistent environmental pollutants, relies heavily on the metabolic capabilities of specific microorganisms. While direct studies on the microbial degradation of 4-Amino-3-chloro-2-fluorophenol are not extensively documented in publicly available research, the isolation and characterization of bacterial strains capable of degrading structurally similar compounds provide critical insights into the potential for its bioremediation. Genera such as Burkholderia and Arthrobacter have demonstrated significant potential in the breakdown of various halogenated aromatic compounds. nih.govnih.gov

Members of the genus Burkholderia are recognized for their metabolic versatility and capacity to degrade a wide array of xenobiotic compounds, including chlorinated phenols and aminophenols. nih.govfrontiersin.org For instance, Burkholderia sp. strain RKJ 800 has been shown to utilize 4-chloro-2-aminophenol (4C2AP) as its sole source of carbon and energy. nih.gov The degradation process initiated by this strain involves the release of chloride and ammonium (B1175870) ions. nih.gov A key step in the metabolic pathway is the conversion of 4C2AP to 4-chlorocatechol, a novel intermediate identified through high-performance liquid chromatography and gas chromatography-mass spectrometry. nih.gov The enzymatic activity of 4C2AP-deaminase and 4-chlorocatechol-1,2-dioxygenase was detected in the induced cells of strain RKJ 800, confirming the pathway from 4C2AP to 4-chlorocatechol and its subsequent cleavage to 3-chloro-cis,cis-muconate. nih.gov This demonstrates the bacterium's ability to deaminate and dehalogenate the compound, crucial steps for the complete mineralization of such pollutants. nih.gov Similarly, Burkholderia sp. strain AK-5 has been identified for its ability to degrade 4-aminophenol (B1666318), converting it to 1,2,4-trihydroxybenzene via 1,4-benzenediol, which is then cleaved by a dioxygenase. nih.gov

The genus Arthrobacter , another key player in bioremediation, is known for its ability to degrade a variety of aromatic compounds, including those with halogen substituents. frontiersin.orgnih.gov Arthrobacter sp. strain IF1, isolated from soil near an industrial site, can aerobically biodegrade 4-fluorophenol (B42351) (4-FP) as its sole carbon and energy source, mineralizing concentrations up to 5 mM. nih.govnih.gov A notable characteristic of this strain is the stoichiometric release of fluoride (B91410) ions, indicating a complete dehalogenation without the formation of persistent halogenated byproducts. nih.govnih.gov The degradation pathway in Arthrobacter sp. strain IF1 does not proceed through a catechol intermediate but instead involves a 4-FP monooxygenase that yields benzoquinone, which is then reduced to hydroquinone and further metabolized. nih.govnih.gov Furthermore, Arthrobacter chlorophenolicus A6 has been studied for its ability to degrade mixtures of phenolic compounds, showing a preference for certain substrates over others. nih.gov This strain was also found to dehalogenate 4-chlorobenzoic acid as an initial step in its degradation pathway. researchgate.net The metabolic diversity within the Arthrobacter genus suggests that strains could be isolated or engineered to target multi-halogenated compounds like this compound. frontiersin.orgnih.gov

The isolation of such potent bacterial strains typically involves selective enrichment from contaminated environments, such as industrial soil or wastewater. nih.govnih.gov This process allows for the selection of microorganisms that have naturally adapted to the presence of specific pollutants. Characterization then involves a combination of microbiological, biochemical, and molecular techniques, including 16S ribosomal RNA gene sequencing for identification, as well as detailed analysis of metabolic pathways and the enzymes involved. nih.govnih.gov

Table 1: Characteristics of Degrading Bacterial Strains for Related Halogenated Aminophenols

| Strain | Degraded Compound(s) | Key Metabolic Intermediates | Key Enzymes | Source of Isolation |

| Burkholderia sp. RKJ 800 | 4-chloro-2-aminophenol (4C2AP) | 4-chlorocatechol, 3-chloro-cis,cis-muconate | 4C2AP-deaminase, 4-chlorocatechol-1,2-dioxygenase | Not Specified nih.gov |

| Burkholderia sp. AK-5 | 4-aminophenol | 1,4-benzenediol, 1,2,4-trihydroxybenzene | 1,2,4-trihydroxybenzene 1,2-dioxygenase | Not Specified nih.gov |

| Arthrobacter sp. IF1 | 4-fluorophenol (4-FP) | Benzoquinone, Hydroquinone, Hydroxyquinol | 4-FP monooxygenase | Soil from industrial site nih.govnih.gov |

| Arthrobacter chlorophenolicus A6 | 4-chlorophenol, 4-nitrophenol (B140041), phenol (B47542) | Not specified in detail | Hydroxyquinol dioxygenase | Not Specified nih.gov |

| Arthrobacter sp. YC-RL1 | p-xylene, naphthalene, biphenyl, p-nitrophenol, bisphenol A | Various aromatic intermediates | Intradiol and extradiol ring-cleavage dioxygenases | Petroleum contaminated soil frontiersin.orgnih.gov |

Factors Influencing Environmental Degradation Rates (e.g., pH, Temperature, Presence of Co-substrates)

The efficiency of microbial degradation of halogenated aminophenols in the environment is not solely dependent on the presence of capable microorganisms but is also significantly influenced by a variety of physicochemical and biological factors. Understanding these factors is crucial for optimizing bioremediation strategies for compounds like this compound.

pH: The pH of the soil or water matrix can have a profound effect on microbial activity and the enzymatic processes involved in degradation. Most microbial degradation processes have an optimal pH range, typically around neutral (pH 7.0). For instance, the degradation of 4-aminophenol by Burkholderia sp. strain AK-5 was found to be optimal at a pH between 5.0 and 6.5, with poor growth observed at a pH greater than 6.5. The dehalogenase activity of an Arthrobacter sp. strain degrading 4-chlorobenzoate (B1228818) showed an optimum pH of 6.8. researchgate.net Deviations from the optimal pH can inhibit enzymatic activity and, consequently, the rate of degradation.

Temperature: Temperature is another critical factor that governs the rate of microbial metabolism and enzymatic reactions. Generally, an increase in temperature, up to an optimal point, accelerates biodegradation rates. The dehalogenase activity of an Arthrobacter sp. strain showed an optimum temperature of 20°C. researchgate.net However, temperatures that are too high can lead to enzyme denaturation and a cessation of microbial activity. Conversely, low temperatures can significantly slow down degradation processes.

Presence of Co-substrates: The presence of other organic compounds, or co-substrates, can have complex and varied effects on the degradation of a target pollutant. In some cases, the presence of a more easily degradable substrate can lead to the preferential degradation of that compound, delaying the breakdown of the more complex pollutant. This phenomenon was observed in Arthrobacter chlorophenolicus A6, where the degradation of 4-chlorophenol was delayed until 4-nitrophenol was almost completely depleted. nih.gov Phenol was degraded even more slowly, only after the other two compounds were consumed. nih.gov This suggests a hierarchical degradation based on the chemical properties of the substrates, potentially related to their pKa values. nih.gov Conversely, the presence of certain co-substrates can sometimes enhance the degradation of the target compound through co-metabolism, where the enzymes induced for the primary substrate also act on the target pollutant. The degradation of aromatic compounds is also influenced by the availability of electron acceptors, with the metabolic pathways employed by microorganisms depending on these conditions. acs.org

Table 2: Influence of Environmental Factors on the Degradation of Related Halogenated Phenols

| Factor | Observed Effect on Degradation | Example Organism/Study |

| pH | Optimal degradation of 4-aminophenol between pH 5.0 and 6.5. | Burkholderia sp. strain AK-5 |

| Optimal dehalogenase activity for 4-chlorobenzoate at pH 6.8. | Arthrobacter sp. | |

| Temperature | Optimal dehalogenase activity for 4-chlorobenzoate at 20°C. | Arthrobacter sp. researchgate.net |

| Co-substrates | Degradation of 4-chlorophenol is delayed in the presence of 4-nitrophenol and phenol. | Arthrobacter chlorophenolicus A6 nih.gov |

| Degradation of aromatic compounds is influenced by the availability of electron acceptors like nitrate (B79036). | Aromatic-degrading microbial communities acs.org |

Advanced Applications and Emerging Research Areas of Halogenated Aminophenols

Development of Novel Agrochemicals Derived from 4-Amino-3-chloro-2-fluorophenol

This compound is a particularly useful precursor for creating new agrochemicals due to its distinct substitution pattern. google.comgoogle.com The presence of amino and hydroxyl groups provides reactive sites for further chemical modifications, allowing for the construction of more complex herbicidal or pesticidal molecules. For instance, this compound is used in the synthesis of quinoline (B57606) derivatives that act as inhibitors for tyrosine kinases, a mechanism that can be exploited in the development of targeted agricultural products. google.com

Research has focused on using this compound to create compounds that can inhibit multiple enzymes, a desirable trait for overcoming resistance in target pests or weeds. nih.gov The specific arrangement of the chloro and fluoro substituents on the phenyl ring is crucial for achieving high affinity and selectivity towards biological targets. nih.gov

Table 1: Key Properties of Halogenated Phenols for Agrochemical Synthesis

| Property | Description | Relevance to Agrochemicals |

| Increased Lipophilicity | The presence of halogen atoms increases the molecule's affinity for lipids. | Enhances the ability of the active ingredient to cross the waxy cuticle of plants or the exoskeleton of insects. google.comgoogle.com |

| Enhanced Membrane Permeability | Improved ability to pass through biological membranes. | Increases the bioavailability and effectiveness of the agrochemical at the target site. google.comgoogle.com |

| Metabolic Stability | Halogen-carbon bonds can be more resistant to enzymatic degradation. | Leads to a longer-lasting effect of the agrochemical in the field. |

| Specific Binding Interactions | Halogen atoms can participate in halogen bonding with biological targets. | Can lead to higher potency and selectivity of the active ingredient. |

Application in Advanced Materials Science

The reactivity and electronic properties of this compound make it a candidate for the development of advanced materials with tailored functionalities.

Primary amines and phenols are fundamental building blocks in polymer chemistry. cymitquimica.com this compound, possessing both of these functional groups, can be utilized as a monomer in the synthesis of various functional polymers and resins. The amino group can react with compounds like epoxides or isocyanates to form epoxy resins or polyurethanes, respectively. The phenolic hydroxyl group can be used in the formation of polyesters or polyethers.

The presence of chlorine and fluorine atoms in the polymer backbone can impart specific properties such as:

Flame Retardancy: Halogenated compounds are known to act as flame retardants.

Thermal Stability: The strong carbon-fluorine bond can enhance the thermal stability of the resulting polymer.

Chemical Resistance: Halogenation can protect the polymer from degradation by various chemicals.

Low Dielectric Constant: Fluorinated polymers often exhibit low dielectric constants, making them suitable for microelectronics applications.

The compound this compound is noted for its potential use as a building block in the synthesis of electronic and optical materials. bldpharm.com The aromatic structure, combined with electron-donating (amino, hydroxyl) and electron-withdrawing (halogen) groups, creates a molecule with specific electronic characteristics. These features can be harnessed in the design of organic materials for applications such as:

Organic Light-Emitting Diodes (OLEDs): As a component in the synthesis of host or dopant materials.

Organic Photovoltaics (OPVs): In the creation of donor or acceptor materials for solar cells.

Non-linear Optical (NLO) Materials: The polarization induced by the substituent groups can lead to NLO properties.

The ability to modify the amino and hydroxyl groups allows for the integration of this core structure into larger conjugated systems, enabling the fine-tuning of the material's optical and electronic properties, such as its absorption and emission wavelengths.

Supramolecular Chemistry and Crystal Engineering with Halogenated Aminophenol Moieties

The field of crystal engineering focuses on designing and synthesizing solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov Halogenated aminophenols are excellent candidates for such studies due to their ability to form multiple, directional non-covalent interactions.

The this compound molecule is rich in sites for intermolecular interactions. The hydroxyl (-OH) and amino (-NH2) groups are potent hydrogen bond donors and acceptors, capable of forming robust and directional hydrogen bonding networks (e.g., O-H···O, N-H···O, O-H···N, N-H···N).

Beyond conventional hydrogen bonds, the halogen atoms introduce the possibility of forming halogen bonds. nih.govfrontiersin.org A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile. frontiersin.org In the case of this compound, the chlorine atom can act as a halogen bond donor, interacting with Lewis bases like the oxygen or nitrogen atoms of neighboring molecules.

These varied interactions, including hydrogen bonds, halogen bonds, and π-π stacking of the aromatic rings, can be exploited to control the packing of molecules in the solid state. nih.gov The interplay between these different forces determines the final crystal structure and its properties.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Significance in Crystal Engineering |

| Hydrogen Bond | -OH, -NH₂ | -OH, -NH₂ | Primary driving force for forming predictable supramolecular synthons. |

| Halogen Bond | -Cl | -O-, -N-, π-system | Provides directional control to assemble molecules in specific orientations. nih.gov |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Contributes to the stabilization of layered or columnar structures. |

| Dipole-Dipole | C-F, C-Cl | C-F, C-Cl | Influences the overall packing density and electrostatic landscape of the crystal. |

Self-assembly is the autonomous organization of molecules into ordered structures, guided by non-covalent interactions. researchgate.net The ability to program molecules to self-assemble into specific architectures is a cornerstone of nanotechnology. mit.edu

The well-defined geometry and multiple interaction sites of this compound make it an intriguing building block for designing self-assembled systems. By modifying the molecule, for instance, by attaching long alkyl chains to create amphiphiles, it could be induced to form structures like micelles, vesicles, or nanotubes in solution.

Studies have shown that exchanging halogen atoms in a molecule can be a subtle yet powerful tool to fine-tune the resulting self-assembled nanostructures, such as the diameter of nanotubes, without drastically altering the fundamental molecular packing. nih.govfigshare.comrug.nl The specific halogen substitution pattern on the this compound ring offers a platform for systematically studying the role of halogen bonding and other weak interactions in directing the formation of complex, functional supramolecular assemblies.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Environmental Science

The intersection of synthetic chemistry and environmental science has become a critical area of research, particularly in the study of halogenated aromatic compounds like this compound. These compounds are significant due to their use as building blocks in the synthesis of complex molecules and their potential environmental impact. The interdisciplinary approach allows for a comprehensive understanding, from their creation to their fate in the environment.

Halogenated aminophenols are a class of organic compounds that have found diverse applications as intermediates in the chemical industry for the synthesis of dyes, pesticides, and pharmaceuticals. researchgate.netnih.gov However, their structural complexity and the presence of halogen atoms often make them resistant to natural degradation, leading to their persistence in the environment. nih.govnih.gov This persistence necessitates research into their biodegradation pathways and the development of environmentally friendly methods for their remediation. researchgate.netnih.gov

The study of this compound provides a pertinent example of this interdisciplinary challenge. Its synthesis presents a challenge in regioselectivity, requiring precise control of reaction conditions to achieve the desired isomer. Once synthesized, its potential applications and its environmental footprint come under scrutiny.

Research into the microbial degradation of similar halogenated aromatic compounds has revealed that bacteria can evolve enzymatic pathways to break down these persistent chemicals. nih.gov For instance, some bacteria utilize dioxygenase enzymes to hydroxylate the aromatic ring, which is often a critical initial step in the degradation process. nih.gov This is followed by dehalogenation, where the halogen atoms are removed, a key step in reducing the toxicity of the compound. nih.gov

In the context of environmental science, understanding the metabolic pathways for the degradation of compounds like 4-chloro-2-aminophenol by bacteria such as Burkholderia sp. offers insights into how related molecules, including this compound, might be broken down. nih.gov Studies have identified intermediates like 4-chlorocatechol (B124253) in the degradation pathway of 4-chloro-2-aminophenol, suggesting that deamination followed by hydroxylation is a viable bioremediation strategy. nih.gov

The following table provides a summary of key enzymes and their roles in the degradation of halogenated aromatic compounds, which is relevant to understanding the potential environmental fate of this compound.

| Enzyme Type | Function in Biodegradation | Example Substrate (from research on related compounds) |

| Dioxygenase | Incorporates two hydroxyl groups into the aromatic ring, often initiating the degradation process. | Chlorobenzene |

| Dehalogenase | Removes halogen atoms from the aromatic ring, reducing toxicity. | Halogenated catechols |

| Deaminase | Removes an amino group, often a precursor step to ring cleavage. | 4-chloro-2-aminophenol |

Furthermore, the synthetic utility of halogenated aminophenols as precursors for pharmaceuticals highlights the need for a life-cycle assessment. For example, the related compound 4-amino-3-fluorophenol (B140874) is a key intermediate in the synthesis of the anticancer drug regorafenib (B1684635). researchgate.net This underscores the dual role of these compounds: they are valuable in creating life-saving drugs, but their synthesis and potential release into the environment require careful management.

The table below outlines the properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₅ClFNO |

| Molecular Weight | 161.56 g/mol |

| CAS Number | 847872-09-7 |

This data is compiled from publicly available chemical databases. bldpharm.combldpharm.com

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Amino-3-chloro-2-fluorophenol while ensuring regioselectivity and high yield?

- Methodological Answer : Optimize halogenation and amination steps using palladium-catalyzed cross-coupling reactions, which are effective for introducing fluorine and amino groups regioselectively in aromatic systems. Monitor intermediates via thin-layer chromatography (TLC) and confirm purity using HPLC (as referenced for analogous compounds in ). For sensitive intermediates, store under inert gas (e.g., nitrogen) to prevent degradation . Post-synthetic purification via recrystallization in ethanol/water mixtures can enhance yield.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F-NMR) to resolve halogen and amino group positions, Fourier-transform infrared (FTIR) spectroscopy to identify -NH₂ and -OH stretches, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For structural validation, cross-reference with X-ray crystallography data from related fluorophenols (e.g., ’s crystallographic analysis of benzochromene derivatives) .

Q. How does the stability of this compound vary under different laboratory storage conditions?

- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity (0–80% RH), and light exposure. Use HPLC to quantify degradation products. recommends storing fluorinated aromatic amines under inert gas (argon/nitrogen) at 2–8°C to minimize oxidation and hydrolysis. For long-term storage, lyophilization in amber vials is advised .

Advanced Research Questions

Q. What computational approaches can predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions and identify reactive sites (e.g., para-fluoro vs. ortho-chloro positions). Compare activation energies for potential reaction pathways using software like Gaussian or ORCA. Validate predictions with experimental kinetics data (e.g., ’s surface adsorption studies for halogenated aromatics) .

Q. What are the dominant degradation pathways of this compound in aqueous environments, and how can they be analytically tracked?

- Methodological Answer : Investigate hydrolysis, photolysis, and microbial degradation using LC-MS/MS to identify intermediates (e.g., quinone derivatives or dehalogenated products). For oxidative pathways, employ electron paramagnetic resonance (EPR) to detect hydroxyl radicals, as described in ’s indoor surface chemistry studies . Quantify reaction rates under controlled pH and UV light conditions.

Q. How can researchers resolve contradictions in reported reaction kinetics for halogenated aminophenols?

- Methodological Answer : Systematically replicate studies using standardized conditions (solvent, temperature, catalyst loading). Cross-validate data via multi-laboratory collaborations and meta-analyses of published datasets. Use databases like PubMed and Connected Papers () to identify confounding variables (e.g., solvent polarity, trace metal impurities) . Statistical tools like principal component analysis (PCA) can isolate critical experimental parameters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products